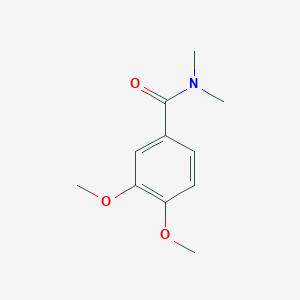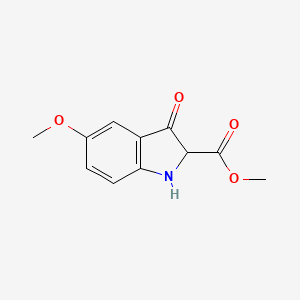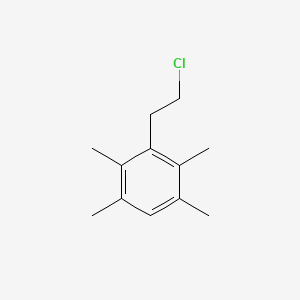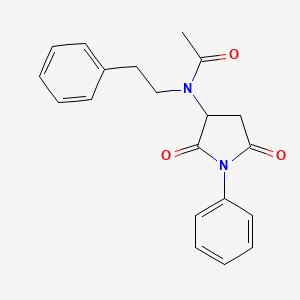![molecular formula C20H20Cl2N4O6 B12450394 N'~1~,N'~4~-bis[(4-chlorophenoxy)acetyl]butanedihydrazide](/img/structure/B12450394.png)
N'~1~,N'~4~-bis[(4-chlorophenoxy)acetyl]butanedihydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[2-(4-CHLOROPHENOXY)ACETYL]-4-[2-(4-CHLOROPHENOXY)ACETOHYDRAZIDO]-4-OXOBUTANEHYDRAZIDE is a complex organic compound characterized by the presence of chlorophenoxy groups and hydrazide functionalities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(4-CHLOROPHENOXY)ACETYL]-4-[2-(4-CHLOROPHENOXY)ACETOHYDRAZIDO]-4-OXOBUTANEHYDRAZIDE typically involves multiple steps, starting with the preparation of intermediate compounds such as 4-chlorophenoxyacetic acid and its derivatives. The key steps include:
Preparation of 4-chlorophenoxyacetic acid: This can be synthesized by reacting 4-chlorophenol with chloroacetic acid in the presence of a base.
Formation of 4-chlorophenoxyacetyl chloride: This intermediate is obtained by reacting 4-chlorophenoxyacetic acid with thionyl chloride or oxalyl chloride.
Synthesis of the final compound: The final step involves the reaction of 4-chlorophenoxyacetyl chloride with hydrazine derivatives under controlled conditions to form N’-[2-(4-CHLOROPHENOXY)ACETYL]-4-[2-(4-CHLOROPHENOXY)ACETOHYDRAZIDO]-4-OXOBUTANEHYDRAZIDE.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
N’-[2-(4-CHLOROPHENOXY)ACETYL]-4-[2-(4-CHLOROPHENOXY)ACETOHYDRAZIDO]-4-OXOBUTANEHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The chlorophenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
科学研究应用
N’-[2-(4-CHLOROPHENOXY)ACETYL]-4-[2-(4-CHLOROPHENOXY)ACETOHYDRAZIDO]-4-OXOBUTANEHYDRAZIDE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N’-[2-(4-CHLOROPHENOXY)ACETYL]-4-[2-(4-CHLOROPHENOXY)ACETOHYDRAZIDO]-4-OXOBUTANEHYDRAZIDE involves its interaction with specific molecular targets. The chlorophenoxy groups may interact with enzymes or receptors, leading to modulation of biological pathways. The hydrazide functionalities can form covalent bonds with target proteins, altering their function and activity .
相似化合物的比较
Similar Compounds
4-Chlorophenoxyacetic acid: A simpler compound with similar chlorophenoxy groups, used as a synthetic pesticide.
4-Chlorophenoxyacetyl chloride: An intermediate in the synthesis of the target compound.
Uniqueness
N’-[2-(4-CHLOROPHENOXY)ACETYL]-4-[2-(4-CHLOROPHENOXY)ACETOHYDRAZIDO]-4-OXOBUTANEHYDRAZIDE is unique due to its dual chlorophenoxy and hydrazide functionalities, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C20H20Cl2N4O6 |
|---|---|
分子量 |
483.3 g/mol |
IUPAC 名称 |
1-N',4-N'-bis[2-(4-chlorophenoxy)acetyl]butanedihydrazide |
InChI |
InChI=1S/C20H20Cl2N4O6/c21-13-1-5-15(6-2-13)31-11-19(29)25-23-17(27)9-10-18(28)24-26-20(30)12-32-16-7-3-14(22)4-8-16/h1-8H,9-12H2,(H,23,27)(H,24,28)(H,25,29)(H,26,30) |
InChI 键 |
UFBQMUWKYJTZSQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1OCC(=O)NNC(=O)CCC(=O)NNC(=O)COC2=CC=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-benzyl-2-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol](/img/structure/B12450325.png)
![N-[6-(3-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine](/img/structure/B12450328.png)
![1-amino-5-ethyl-N-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B12450332.png)
![N,N'-(9H-fluorene-9,9-diyldibenzene-4,1-diyl)bis[2-(2-bromo-4-methylphenoxy)acetamide]](/img/structure/B12450339.png)

![9-Azabicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B12450350.png)
![(E)-1-Methoxy-4-(prop-1-en-1-yl)bicyclo[2.2.2]octane](/img/structure/B12450361.png)
![(2Z)-3-(4-chlorobenzyl)-2-[(4-chlorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B12450362.png)
![2-amino-6-benzyl-4-(2,4-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12450373.png)


![N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-4-methoxyaniline](/img/structure/B12450384.png)
![1-Phenyl-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]thiourea](/img/structure/B12450390.png)
